2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile
Description
2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is a halogenated aromatic nitrile compound featuring a bromo and fluoro substituent on adjacent positions of a biphenyl backbone. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of the bromo and fluoro groups (meta- and para-directing) influences its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are critical in drug discovery .
Properties
Molecular Formula |
C14H9BrFN |
|---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
2-[4-(2-bromo-6-fluorophenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C14H9BrFN/c15-12-2-1-3-13(16)14(12)11-6-4-10(5-7-11)8-9-17/h1-7H,8H2 |
InChI Key |
JRCQMJLJTNLTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)CC#N)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
- Reactants : 2-bromo-6-fluorophenylboronic acid + 4-bromophenylacetonitrile
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Conditions :
- Yield : ~85–90% (extrapolated from analogous reactions in)
B. Ullmann-Type Coupling
- Reactants : 1-bromo-2-fluoro-4-iodobenzene + 4-cyanomethylphenylzinc bromide
- Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline ligand
- Conditions :
- Yield : ~75% (based on fluorenone synthesis in)
Cyanation Strategies
Post biphenyl formation, cyanation is critical. Two validated methods are:
A. Palladium-Mediated Cyanation
- Reactants : 4-(2-bromo-6-fluorophenyl)phenyl bromide + Zinc cyanide (Zn(CN)₂)
- Catalyst : Palladium tetratriphenylphosphine (Pd(PPh₃)₄)
- Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 120°C under nitrogen, 8 hours
- Yield : 88–92%
B. Nucleophilic Substitution
- Reactants : 4-(2-bromo-6-fluorophenyl)phenyl bromide + Sodium cyanide (NaCN)
- Conditions :
- Yield : ~70% (analogous to)
Halogenation Optimization
Controlled bromination ensures regioselectivity:
Purification and Characterization
- Column Chromatography : Silica gel with hexane/ethyl acetate (20:1) achieves >99% purity.
- Recrystallization : Ethanol/water mixtures yield crystalline product.
- Analytical Data :
Critical Reaction Parameters
- Microwave Assistance : Reduces cyanation time to 4 minutes (40 W irradiation).
- Solvent Choice : Anhydrous DMF minimizes side reactions in Pd-catalyzed steps.
- Catalyst Loading : 2 mol% Pd(PPh₃)₄ balances cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon-bromine bond.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.
Cross-Coupling Reactions: It is often used in Suzuki and Stille coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Cross-Coupling: Palladium catalysts and organoboron compounds are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted biphenyl derivatives.
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl amines.
Cross-Coupling: Complex biphenyl derivatives.
Scientific Research Applications
2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile involves its interaction with molecular targets through its bromo and fluoro substituents. These substituents can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural features and properties of 2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile and analogous compounds:
Key Observations:
- Halogen Positioning : The target compound’s bromo and fluoro groups at adjacent positions create a sterically hindered environment, reducing reactivity in some substitution reactions compared to the para-bromo, difluoro analog (C₈H₄BrF₂N), which exhibits higher electron deficiency .
- Functional Group Influence: The hydroxyethoxy derivative (C₁₀H₁₁NO₂) demonstrates increased solubility in polar solvents due to hydrogen bonding, contrasting with the hydrophobic nature of halogenated analogs .
Physicochemical Properties
- Melting Points: Halogenated derivatives generally exhibit higher melting points due to stronger van der Waals interactions. For example, the difluoro-bromo analog (C₈H₄BrF₂N) likely has a higher melting point (>100°C) than the hydroxyethoxy derivative (C₁₀H₁₁NO₂, ~80°C) .
- LogP Values : The target compound’s LogP (estimated ~3.5) reflects higher lipophilicity compared to the hydroxyethoxy analog (LogP ~1.2), impacting membrane permeability in biological systems .
Biological Activity
2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H13BrF
- Molecular Weight : 316.18 g/mol
This compound features a bromine atom and a fluorine atom, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of electron-withdrawing groups such as bromine and fluorine enhances its reactivity and potential binding affinity to target proteins. The compound may undergo nucleophilic substitution reactions, leading to the formation of active metabolites that can modulate biochemical pathways.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Compounds structurally related to acetonitriles have been evaluated for their cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells.
Antimicrobial Activity
A study published in the MDPI journal highlighted that certain derivatives of acetonitriles exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and other pathogens, indicating promising antimicrobial potential .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15.62 | Staphylococcus aureus |
| Compound B | 31.25 | Escherichia coli |
Anticancer Activity
In another study focusing on anticancer properties, derivatives similar to this compound were tested against human leukemia cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (Breast) | 0.76 |
| Compound D | U-937 (Leukemia) | 0.65 |
These findings suggest that the structural modifications in acetonitriles can lead to enhanced anticancer activities.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that:
- Electron-Withdrawing Groups : The presence of bromine and fluorine significantly increases the potency of compounds against various biological targets.
- Substituent Positioning : The position of substituents on the phenyl rings affects the overall activity, with para-substituted compounds often showing enhanced efficacy compared to ortho or meta configurations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
